molecular formula C15H13F3N4O2S B2492815 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-24-9

1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2492815
CAS RN: 946255-24-9
M. Wt: 370.35
InChI Key: OCTHZOGDQUZFRK-UHFFFAOYSA-N
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Description

The compound “1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrazolopyrimidinone core, which is a fused ring system containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms). This core is substituted with a 2-hydroxyethyl group at the 1-position, and a (4-(trifluoromethyl)benzyl)thio group at the 6-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The thioether linkage might be formed via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The trifluoromethyl group is electron-withdrawing, which could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxyethyl group could potentially be deprotonated to form an alkoxide, which could then act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body if it’s intended to be a drug .

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, focusing on six unique applications:

Pharmaceutical Development

This compound’s structure, featuring a trifluoromethyl group, is significant in drug design due to its ability to enhance metabolic stability and bioavailability. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting in the body . Research has shown that such modifications can lead to the development of new therapeutic agents for various diseases, including cancer and inflammatory conditions.

Agricultural Chemistry

In the field of agrochemicals, the trifluoromethyl group is known to enhance the efficacy and environmental stability of pesticides and herbicides . This compound could be explored for its potential to create more effective agricultural chemicals that are less prone to degradation, thereby providing longer-lasting protection for crops and reducing the frequency of application.

Material Science

The unique chemical properties of this compound make it a candidate for developing advanced materials. The trifluoromethyl group can impart hydrophobicity and chemical resistance, which are desirable traits in materials used for coatings, sealants, and other protective applications . Research in this area could lead to the creation of new materials with enhanced durability and performance in harsh environments.

Catalysis

This compound can be utilized in catalytic processes, particularly in the field of organocatalysis. The presence of the trifluoromethyl group can influence the reactivity and selectivity of catalytic reactions . Studies have shown that such compounds can serve as effective catalysts in various organic transformations, including cross-coupling reactions and asymmetric synthesis.

Biochemical Research

In biochemical research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems . This application is crucial for understanding the molecular basis of enzyme function and for the design of enzyme inhibitors.

Environmental Science

The stability and reactivity of this compound make it suitable for environmental applications, such as the detection and degradation of pollutants. The trifluoromethyl group can enhance the sensitivity and specificity of sensors used to detect environmental contaminants . Additionally, this compound could be explored for its potential in catalytic degradation processes to break down harmful substances in the environment.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with biological systems .

properties

IUPAC Name

1-(2-hydroxyethyl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-3-1-9(2-4-10)8-25-14-20-12-11(13(24)21-14)7-19-22(12)5-6-23/h1-4,7,23H,5-6,8H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTHZOGDQUZFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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